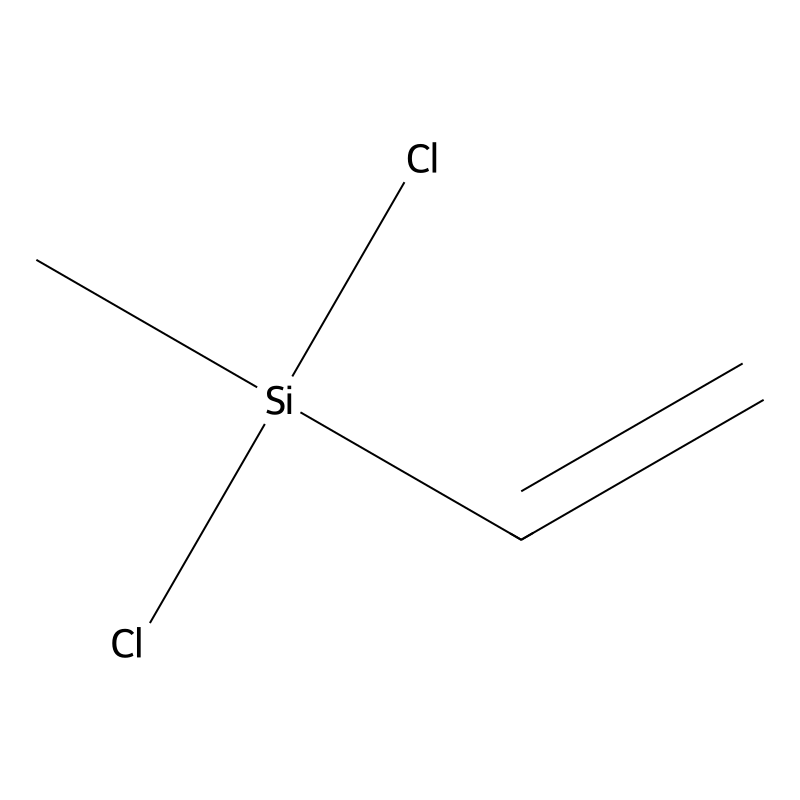Dichloromethylvinylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for β-Silicon Carbide (β-SiC) Thin Films and Nanowires
Research suggests that Dichloromethylvinylsilane can be used as a single-source precursor for depositing β-SiC thin films and nanowires through a technique called Metalorganic Chemical Vapor Deposition (MOCVD). This method involves using volatile organometallic compounds to deposit thin films on various substrates. Dichloromethylvinylsilane, in this context, decomposes at high temperatures, releasing fragments that react and form the desired β-SiC structures.
Synthesis of Novel Organoboron Compounds
Studies have explored the use of Dichloromethylvinylsilane in the synthesis of Tris(1-(dichloro(methyl)silyl)ethyl)borane, a novel organoboron compound. This research is focused on understanding the properties and potential applications of new organoboron materials, which could hold promise in various fields, including electronics and optoelectronics [].
Dichloromethylvinylsilane is a chemical compound with the formula C₃H₆Cl₂Si. It is characterized as a colorless to yellowish liquid with a pungent odor. This compound belongs to the class of chlorosilanes, which are silicon-containing compounds where silicon is bonded to chlorine atoms along with organic groups. Dichloromethylvinylsilane is notable for its reactivity, particularly its violent reactions with water, producing hydrochloric acid and flammable hydrogen gas .
- DCVS is a flammable liquid with a low flash point, posing a fire hazard [].
- It reacts with water to release HCl gas, which is a corrosive and toxic irritant [].
- Due to the presence of chlorine atoms, DCVS is suspected to be a skin, eye, and respiratory irritant.
Safety Precautions:
- Handle DCVS in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry place away from incompatible materials like water and strong oxidizers.
- Hydrolysis: Reacts violently with water, generating hydrochloric acid and flammable hydrogen gas.
- Nucleophilic Substitution: Can participate in nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the formation of new silanes.
- Addition Reactions: Engages in addition reactions with various unsaturated organic compounds, forming siloxanes and other silicon-based materials .
- Polymerization: Can polymerize under certain conditions, contributing to the synthesis of silicone polymers .
The biological activity of dichloromethylvinylsilane is limited and primarily related to its toxicity. Inhalation or skin contact can cause severe irritation and burns. Prolonged exposure may lead to pulmonary edema. Its corrosive nature makes it hazardous in biological settings, necessitating careful handling and protective measures .
Dichloromethylvinylsilane can be synthesized through various methods:
- Direct Chlorination: Chlorination of methylvinylsilane using chlorine gas in the presence of UV light or heat.
- Silane Coupling Reactions: Utilizing vinyl-containing silanes in conjunction with dichlorosilanes to introduce the dichloromethylvinylsilane moiety into target molecules .
- Wurtz Reaction: Involves coupling reactions that can lead to the formation of dichloromethylvinylsilane from simpler silanes under specific conditions .
Dichloromethylvinylsilane has several important applications:
- Silicone Polymer Production: Serves as a monomer in the synthesis of silicone polymers, which are widely used in various industries including automotive, electronics, and consumer goods.
- Intermediate in Chemical Synthesis: Acts as an intermediate in producing other organic and inorganic chemicals.
- Electronics Industry: Utilized in creating ultra-pure polysilicon for semiconductors and photovoltaic applications .
Studies on interaction mechanisms involving dichloromethylvinylsilane have shown its propensity for reactions with various nucleophiles and electrophiles. The compound's reactivity allows it to form diverse siloxanes and participate in complex organic transformations. Research indicates that it can react with sulfonamides under oxidative conditions to yield novel heterocycles .
Dichloromethylvinylsilane shares similarities with several other chlorosilanes but has unique properties that distinguish it:
| Compound Name | Formula | Key Features |
|---|---|---|
| Methyl dichlorosilane | C₂H₆Cl₂Si | Used primarily for silicone production; less reactive than dichloromethylvinylsilane. |
| Vinyltrichlorosilane | C₂H₃Cl₃Si | More reactive due to three chlorine atoms; used in similar applications but has distinct reactivity patterns. |
| Trichlorosilane | SiCl₄ | Highly reactive; used mainly for chemical synthesis rather than polymerization. |
Dichloromethylvinylsilane is unique due to its combination of vinyl and dichloro groups, allowing it to participate in both addition and substitution reactions effectively while also serving as a precursor for more complex siloxanes .
Physical Description
Boiling Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 83 of 144 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 61 of 144 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (90.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (27.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (90.16%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (62.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Corrosive;Acute Toxic;Irritant
Other CAS
Wikipedia
General Manufacturing Information
All other chemical product and preparation manufacturing
Silane, dichloroethenylmethyl-: ACTIVE








